PMX 205 - 514814-49-4

PMX 205

Catalog Number: EVT-242436
CAS Number: 514814-49-4
Molecular Formula: C45H62N10O6
Molecular Weight: 839.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PMX-205 is a homodetic cyclic peptide resulting from the formal condensation of the carboxy group of N(2)-(3-phenylpropanoyl)-L-ornithyl-L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-arginine with the 5-amino group of the N(2)-acylornithyl residue. It has a role as an antagonist, an anti-inflammatory agent and a C5a receptor antagonist. It is an azamacrocycle and a homodetic cyclic peptide.
Overview

PMX 205 is a cyclic hexapeptide, specifically designed as an antagonist for the complement component 5a receptor (C5aR). It is known chemically as hydrocinnamate-(L-ornithine-proline-D-cyclohexylalanine-tryptophan-arginine) and has the CAS number 514814-49-4. This compound has garnered attention due to its potential therapeutic applications in inflammatory diseases, particularly those associated with the complement system, such as Alzheimer’s disease and inflammatory bowel disease.

Source

PMX 205 was synthesized using solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptide chains. The synthesis process involves creating a linear precursor that undergoes cyclization to form the final cyclic structure. The compound has been studied extensively in various biological contexts, particularly regarding its pharmacological effects on inflammation and neurodegenerative conditions.

Classification

PMX 205 is classified as a peptide antagonist and is part of a broader category of compounds targeting the complement system, specifically C5aR. Its role as an antagonist positions it within therapeutic strategies aimed at modulating immune responses and reducing inflammation.

Synthesis Analysis

Methods

The synthesis of PMX 205 involves several key steps:

  1. Linear Peptide Synthesis: The initial linear hexapeptide is synthesized using standard solid-phase methods. This typically includes the sequential addition of protected amino acids to a resin-bound growing peptide chain.
  2. Cleavage and Purification: Once the linear peptide is formed, it is cleaved from the resin using trifluoroacetic acid. The resulting peptide is then precipitated using cold ether and purified via high-performance liquid chromatography (HPLC).
  3. Cyclization: The linear peptide undergoes intramolecular cyclization in a solution containing dimethylformamide and N,N-diisopropylethylamine. This step is crucial for forming the cyclic structure of PMX 205.
  4. Characterization: The final product is characterized using mass spectrometry to confirm its molecular weight (841 Da) and ensure purity.

Technical details regarding the synthesis include maintaining specific pH levels during reactions and optimizing conditions for cyclization to achieve high yields of PMX 205 .

Molecular Structure Analysis

Structure

PMX 205 features a cyclic structure that enhances its stability and bioactivity compared to linear peptides. The specific arrangement of amino acids contributes to its ability to bind effectively to the C5a receptor.

Data

The molecular formula of PMX 205 is C₄₁H₅₉N₉O₈, with a molecular weight of approximately 841 g/mol. Its structure includes key functional groups that facilitate receptor interaction, making it a potent antagonist against C5a-mediated signaling pathways .

Chemical Reactions Analysis

Reactions

PMX 205 primarily functions by inhibiting the binding of C5a to its receptor, thereby blocking downstream signaling pathways that lead to inflammation. This inhibition can significantly reduce leukocyte chemotaxis and other inflammatory responses mediated by C5a.

Technical Details

The compound's mechanism involves competitive inhibition at the receptor site, preventing C5a from exerting its pro-inflammatory effects. Studies have demonstrated that treatment with PMX 205 results in decreased activation of immune cells and reduced production of inflammatory cytokines in various experimental models .

Mechanism of Action

Process

PMX 205 acts by binding to the C5a receptor on immune cells, effectively blocking the action of C5a, which is known to promote inflammation through various mechanisms:

  • Inhibition of Leukocyte Chemotaxis: By preventing C5a from binding to its receptor, PMX 205 reduces the recruitment of leukocytes to sites of inflammation.
  • Reduction in Cytokine Production: The compound decreases the release of pro-inflammatory cytokines such as interleukin-8 and RANTES from activated immune cells.

Data

Experimental data indicate that PMX 205 significantly lowers levels of inflammatory markers in animal models, suggesting its potential utility in treating conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PMX 205 is typically presented as a white powder.
  • Solubility: It is soluble in organic solvents such as dimethylformamide but has limited solubility in water.

Chemical Properties

  • Stability: The cyclic structure contributes to enhanced stability under physiological conditions.
  • pH Sensitivity: The compound's activity may vary depending on pH levels, which can influence its binding affinity for the C5a receptor.

Relevant analyses show that PMX 205 maintains its integrity over a range of pH levels typical in biological systems .

Applications

PMX 205 has several noteworthy applications in scientific research:

  • Anti-inflammatory Research: It has been used extensively in studies aimed at understanding and mitigating inflammatory responses in conditions like Alzheimer’s disease and inflammatory bowel disease.
  • Neurodegenerative Disease Models: Research indicates that PMX 205 can reduce amyloid deposits and glial activation in mouse models, highlighting its potential for therapeutic intervention .
  • Complement System Studies: As an antagonist of the complement system, PMX 205 serves as a valuable tool for investigating the role of complement activation in various diseases.
Pharmacological Mechanisms of PMX205 in Complement System Modulation

C5a Receptor (C5aR1/CD88) Antagonism and Signal Transduction Inhibition

PMX205 is a cyclic hexapeptide antagonist specifically targeting the C5a receptor 1 (C5aR1/CD88), a G-protein-coupled receptor (GPCR) expressed on myeloid and glial cells. Its primary mechanism involves high-affinity binding (IC₅₀ = 31 nM) to C5aR1, acting as an insurmountable antagonist that blocks the pro-inflammatory actions of the anaphylatoxin C5a [1] [4]. Structurally, PMX205 contains the sequence XPXWR (where X-1 = N2-(1-Oxo-3-phenylpropyl)-Orn, X-3 = D-Cha, and a lactam bridge between Orn-1 and Arg-5), conferring stability and receptor specificity [4].

Upon C5a binding, C5aR1 triggers downstream signaling cascades involving:

  • Gαᵢ-mediated phospholipase C (PLC) activation, leading to calcium mobilization
  • Mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38)
  • Nuclear factor kappa B (NF-κB) translocation [1] [7]

PMX205 disrupts these pathways by preventing G-protein coupling and β-arrestin recruitment, thereby inhibiting:

  • Intracellular calcium flux (critical for phagocyte activation)
  • ERK1/2 phosphorylation (associated with cytokine production)
  • NF-κB-driven transcription (central to inflammatory gene expression) [1] [7] [10].

In Alzheimer’s disease models, this blockade reduced microglial production of reactive oxygen species (ROS) and nitric oxide synthase (iNOS), directly linking C5aR1 inhibition to attenuated neurotoxicity [7].

Role in Attenuating Pro-Inflammatory Cytokine Cascades

By inhibiting C5a-C5aR1 signaling, PMX205 significantly suppresses the release of pro-inflammatory cytokines central to pathological inflammation:

Table 1: PMX205-Mediated Cytokine Modulation in Disease Models

Disease ModelCytokine/MediatorReduction (%)Biological ImpactSource
Tg2576 Alzheimer’s miceIL-1β69%Reduced microgliosis & neuronal loss [2] [7]
SOD1G93A ALS miceTNF-α54%Delayed motor neuron degeneration [1] [6]
OVA-sensitized asthmaIL-1348%Decreased airway hyperresponsiveness [5]
Arctic48 Alzheimer’s miceIL-662%Attenuated synaptic damage [2]

Mechanistically, PMX205:

  • Downregulates NLRP3 inflammasome activation in macrophages, reducing IL-1β maturation [1]
  • Inhibits TNF-α synthesis by blocking C5aR1-dependent MAPK pathways in microglia and monocytes [6] [8]
  • Suppresses chemokine networks (e.g., CCL2, CXCL10), limiting leukocyte infiltration into inflamed tissues [9]

In lung cancer microenvironments, elevated C5a levels correlate with IL-6/IL-8-driven tumor progression, highlighting the therapeutic relevance of PMX205 in oncology [10].

Induction of Anti-Inflammatory Mediators in Immune Cell Populations

Beyond suppressing pro-inflammatory signals, PMX205 actively promotes anti-inflammatory pathways:

Key Immune Modulations:

  • IL-10 upregulation: In glioblastoma models, PMX205-treated macrophages showed 3.5-fold increased IL-10 secretion, inducing tissue repair and regulatory T-cell (Treg) expansion [8] [10].
  • IL-4 induction: In spinal cord injury models, PMX205 enhanced IL-4 production by CD4⁺ T cells, driving alternative macrophage activation [6].
  • TGF-β signaling: Promotes fibroblast-mediated tissue remodeling and suppresses Th17 differentiation [8].

Single-cell RNA-seq studies in Alzheimer’s models revealed that PMX205:

  • Enriches microglial clusters expressing homeostatic genes (e.g., Tmem119, P2ry12)
  • Boosts transcripts for synapse organization (C1q, Sparc) and neurotrophic factors (BDNF, GDNF) [2] [7]
  • Amplifies Disease-Associated Microglia (DAM) phenotypes with phagocytic clearance capabilities [7]

This reprogramming creates a microenvironment conducive to tissue repair while preserving immune surveillance.

Impact on Neutrophil Chemotaxis and Macrophage Polarization Dynamics

Neutrophil Chemotaxis:

C5a is a potent chemoattractant for neutrophils via C5aR1. PMX205:

  • Reduces F-actin polymerization and integrin activation (CD11b/CD18), impairing neutrophil adhesion and transendothelial migration [6] [9]
  • Attenuates azurophilic granule release, decreasing elastase and myeloperoxidase (MPO) activity at inflammation sites [5]
  • In cystic fibrosis models, PMX205 decreased neutrophil lung infiltration by 70%, mitigating tissue damage [5]

Macrophage Polarization:

PMX205 shifts macrophages from pro-inflammatory M1 to pro-resolving M2 states:

Table 2: Macrophage Markers Modulated by PMX205

Macrophage PhenotypeMarkerPMX205 EffectFunctional Outcome
M1 (Pro-inflammatory)CD86, iNOS, IL-12DownregulatedReduced cytotoxicity & ROS production
M2a (Wound healing)CD206, Arg1, IL-4UpregulatedEnhanced tissue remodeling
M2c (Regulatory)CD163, IL-10, TGF-βUpregulatedImmune suppression & Treg induction

In tumor-associated macrophages (TAMs), PMX205:

  • Downregulates PD-L1 expression, potentially enhancing anti-tumor CD8⁺ T-cell responses [10]
  • Suppresses VEGF and MMP-9 production, inhibiting angiogenesis and metastasis [8] [10]

Properties

CAS Number

514814-49-4

Product Name

PMX 205

IUPAC Name

N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide

Molecular Formula

C45H62N10O6

Molecular Weight

839.0 g/mol

InChI

InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1

InChI Key

VATFHFJULBPYLM-ILOBPARPSA-N

SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65

Solubility

Soluble in DMSO.

Synonyms

(HC)-(OP(D-Cha)WR)
HC-(OPChaWR)
hydrocinnamate-cyclo(ornithine-proline-cyclohexylalanine-tryptophyan-arginine)
hydrocinnamate-cyclo(ornithyl-prolyl-cyclohexylalanyl-tryptophyl-arginyl)
PMX 205
PMX-205
PMX205

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65

Isomeric SMILES

C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.